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Introduction

Triphala, a cornerstone of traditional Ayurvedic medicine, is a polyherbal formulation
composed of the dried fruits of three plants: Terminalia chebula, Terminalia bellirica, and
Phyllanthus emblica.[1][2] Its historical use for a multitude of ailments is now being investigated
through the lens of modern science, with a particular focus on its antimicrobial properties and
its influence on the gut microbiome.[3][4][5][6][7] These application notes provide detailed
protocols for assessing the impact of Triphala on microbial growth, including its antibacterial
and antibiofilm activities, as well as its modulatory effects on the gut microbiota.

Data Presentation: Quantitative Antimicrobial
Activity of Triphala

The following tables summarize the antimicrobial efficacy of Triphala against a range of
microorganisms, as determined by various in vitro assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Triphala Against Various Bacteria
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Triphala
Microorganism Concentration/Extr  MIC Value Reference
act
Actinobacillus
actinomycetemcomita  Aqueous Extract 25% [1112]
ns
Clostridium bacilli Aqueous Extract 25% [1][2]
Streptococcus mutans  Aqueous Extract 12.5% [1112]
Staphylococcus
Aqueous Extract 12.5% [1][2]
aureus
Helicobacter pylori
(Standard & Clinical Not Specified 80-320 pg/mL [8]
Strains)
Pseudomonas )
) Hydroalcoholic Extract
aeruginosa ATCC >50 mg/mL [9]
(TAE)
27853
Candida albicans Not Specified 12.5% [10]

Table 2: Zone of Inhibition of Triphala Extracts Against Various Microorganisms
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. Zone of
. . Triphala . .
Microorganism Concentration Inhibition Reference
Extract
(mm)
Escherichia coli Ethanolic Extract 20 pL 10 [11]
Staphylococcus )
Ethanolic Extract 20 pL 9 [11]
aureus
Escherichia coli Aqueous Extract 20 L 9 [11]
Staphylococcus
Aqueous Extract 20 uL 7 [11]
aureus
Pseudomonas .
) Aqueous Extract Not Specified 18 [9]
aeruginosa
) N T. bellerica -
Bacillus subtilis Not Specified 22 9]
(component)
] ] T. bellerica -~
Aspergillus niger Not Specified ~20 [9]
(component)
_ _ T. bellerica N
Candida albicans Not Specified >20 9]
(component)

Experimental Protocols
Protocol for Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of Triphala extracts.

Materials:

Triphala extract (aqueous or solvent-based)

Bacterial cultures (e.g., E. coli, S. aureus)

Mueller-Hinton Agar (MHA) plates

Sterile nutrient broth
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 Sterile cork borer (6-8 mm diameter)
e Micropipettes and sterile tips

e Incubator

Procedure:

 Inoculum Preparation: Prepare a bacterial inoculum by transferring colonies from a fresh
culture plate to sterile nutrient broth. Incubate at 37°C for 24 hours. Adjust the turbidity of the
bacterial suspension to match a 0.5 McFarland standard.[2]

o Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared bacterial inoculum
over the entire surface of an MHA plate to create a lawn of bacteria.

» Well Creation: Use a sterile cork borer to create uniform wells in the agar.[2]

o Application of Triphala Extract: Add a defined volume (e.g., 100 pL) of the Triphala extract
at various concentrations into the wells. A negative control (solvent used for extraction) and a
positive control (standard antibiotic) should be included on the same plate.[2]

« Incubation: Incubate the plates at 37°C for 24 hours.[2]

o Data Collection: Measure the diameter of the zone of inhibition (the clear area around the
well where bacterial growth is inhibited) in millimeters.

Preparation

Prepare Bacterial Inoculum | _Inoculate
(0.5 McFarland)

Analysis

Assay alysis
Lawn Culture on | _Prepare Plate yf oo wels in Agar Load Samples _ | Add Triphala Extract | Incubate | Incubate at 37°C | Observe & Measure _ | Measure Zone of
MHA Plate and Controls to Wells for 24 hours Inhibition (mm)
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Fig. 1: Agar Well Diffusion Workflow
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Protocol for Broth Microdilution Assay (MIC & MBC
Determination)

This quantitative method determines the minimum concentration of Triphala that inhibits visible
microbial growth (MIC) and the minimum concentration that kills the microbes (MBC).

Materials:

Triphala extract

» Bacterial cultures

e Mueller-Hinton Broth (MHB) or other appropriate broth
o Sterile 96-well microtiter plates

o Multichannel pipette and sterile tips

e Incubator

o Plate reader (optional)

o MHA plates (for MBC)

Procedure:

» Preparation of Triphala Dilutions: Prepare a stock solution of the Triphala extract. Perform
serial two-fold dilutions of the extract in MHB directly in the wells of a 96-well plate. The final
volume in each well should be 100 pL.[9]

e Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard
and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the

wells.

¢ Inoculation: Add 100 uL of the diluted bacterial suspension to each well containing the
Triphala dilutions. This will bring the final volume in each well to 200 pL.[9]
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e Controls: Include a positive control (broth with inoculum, no Triphala) and a negative control
(broth only) on each plate.

 Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]

e MIC Determination: The MIC is the lowest concentration of Triphala at which no visible
turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the
optical density (OD) at 600 nm using a plate reader.[9]

o MBC Determination: To determine the MBC, take an aliquot (e.g., 10 pL) from the wells that
show no visible growth in the MIC assay and plate it onto MHA plates. Incubate the plates at
37°C for 24 hours. The MBC is the lowest concentration of Triphala that results in no colony

formation on the agar plates.[9]

Preparation

Serial Dilution of
Triphala in 96-well plate

Plate Aliquots from Incubate at 37°C Read MBC (Lowest concentration
Clear Wells onto Agar for 24 hours with no colony growth)

Incubate at 37°C Read MIC (Lowest concent itration | __For MBC
Inoculate Wells with Bacteria ‘ for 18-24 hours ‘ with no visible growth)

Prepare Bacterial Inoculum
(5x10"5 CFU/mL)

Click to download full resolution via product page

Fig. 2: Broth Microdilution Workflow

Protocol for Crystal Violet Biofilm Inhibition Assay

This assay is used to quantify the ability of Triphala to inhibit the formation of microbial

biofilms.
Materials:

» Triphala extract
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o Bacterial cultures (biofilm-forming strains, e.g., S. mutans, P. aeruginosa)
e Tryptic Soy Broth (TSB) or other suitable growth medium

» Sterile 96-well flat-bottom microtiter plates

o Crystal Violet solution (0.1%)

o Ethanol (95%) or Glacial Acetic Acid (30%)

» Plate reader

Procedure:

e Inoculum Preparation: Prepare an overnight culture of the test bacterium in TSB. Dilute the
culture to a 0.5 McFarland standard.

o Biofilm Formation with Triphala: In a 96-well plate, add 100 pL of TSB, 50 L of the diluted
bacterial suspension, and 50 pL of Triphala extract at various concentrations to each well.
Include a positive control (bacteria without Triphala) and a negative control (broth only).

 Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[12]

e Washing: Carefully discard the planktonic cells (unattached bacteria) by gently inverting the
plate. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any
remaining unattached cells.

e Staining: Add 125 pL of 0.1% crystal violet solution to each well and incubate at room
temperature for 15 minutes.[10]

e Washing: Discard the crystal violet solution and wash the wells three times with sterile
distilled water.

e Solubilization: Add 200 pL of 95% ethanol or 30% acetic acid to each well to solubilize the
crystal violet that has stained the biofilm.[10]

o Quantification: Transfer 125 uL of the solubilized crystal violet to a new flat-bottom 96-well
plate and measure the absorbance at 570 nm using a plate reader. The absorbance is
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proportional to the amount of biofilm formed.

Biofilm Growth Staining Quantification

Inoculate 96-well Plate with Incubate at 37°C Wash to Remove Stain with 0.1% Wash to Remove Solubilize Stain with Measure Absorbance
Bacteria and Triphala for 24-48 hours Planktonic Cells Crystal Violet Excess Stain Ethanol or Acetic Acid at 570 nm
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Fig. 3: Biofilm Inhibition Workflow

Protocol for In Vitro Human Gut Fermentation Model

This protocol provides a general framework for assessing the impact of Triphala on the
composition and metabolic activity of the human gut microbiota using a batch culture
fermentation model.

Materials:

o Triphala extract

o Fresh fecal samples from healthy donors

» Anaerobic basal nutrient medium

e Anaerobic chamber or jars

e pH meter

o Gas chromatography (GC) for short-chain fatty acid (SCFA) analysis
» DNA extraction kits and 16S rRNA gene sequencing platform
Procedure:

o Fecal Slurry Preparation: Collect fresh fecal samples and process them in an anaerobic
chamber to maintain the viability of anaerobic bacteria. Prepare a 10% (w/v) fecal slurry in

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b15488642?utm_src=pdf-body-img
https://www.benchchem.com/product/b15488642?utm_src=pdf-body
https://www.benchchem.com/product/b15488642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

an anaerobic buffer.

o Batch Culture Setup: In anaerobic conditions, dispense the basal nutrient medium into
fermentation vessels. Add the Triphala extract at the desired concentration. A control vessel
without Triphala should be prepared.

 Inoculation: Inoculate each vessel with the fecal slurry.

e Fermentation: Incubate the vessels at 37°C under anaerobic conditions for 24-48 hours.
Monitor and record the pH at regular intervals.

o Sample Collection: At different time points (e.g., 0, 24, 48 hours), collect samples from each
fermentation vessel for microbial and metabolic analysis.

e Microbial Community Analysis: Extract DNA from the collected samples and perform 16S
rRNA gene sequencing to analyze the changes in the composition of the gut microbiota. This
will reveal shifts in the abundance of different bacterial phyla, genera, and species.

o Metabolite Analysis: Analyze the collected samples for the production of short-chain fatty
acids (SCFAs) such as acetate, propionate, and butyrate using gas chromatography.
Changes in SCFA profiles can indicate alterations in the metabolic activity of the gut
microbiota.

Triphala's Known Impact on Microbial Signaling

Research suggests that Triphala's antimicrobial effects extend beyond simple growth inhibition
and involve the modulation of bacterial signaling pathways and virulence factors. For instance,
in Helicobacter pylori, Triphala has been shown to downregulate genes associated with
adhesion and urease activity, which are crucial for its pathogenicity.[8] Furthermore, studies on
Pseudomonas aeruginosa have indicated that Triphala can interfere with quorum sensing, a
cell-to-cell communication system that regulates the expression of virulence factors and biofilm
formation.
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Fig. 4: Triphala's Impact on Microbial Signaling

Conclusion

The protocols and data presented in these application notes provide a comprehensive
framework for researchers to investigate the antimicrobial properties of Triphala. By employing
these standardized methods, scientists can obtain reliable and reproducible data on Triphala's
efficacy against various microorganisms, its ability to disrupt biofilms, and its influence on the
complex ecosystem of the human gut microbiota. Further research in these areas will be crucial
for elucidating the full therapeutic potential of this ancient herbal remedy in modern medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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